molecular formula C13H11IN2O2S2 B3316984 2-(acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 955738-30-4

2-(acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3316984
CAS No.: 955738-30-4
M. Wt: 418.3 g/mol
InChI Key: DEEDYCTZWNAXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a 4-iodophenyl substituent on the thiazole ring and an acetylsulfanyl (-SCOCH₃) group attached to the acetamide backbone. The iodine atom introduces significant steric and electronic effects, while the thioester linkage may influence metabolic stability and reactivity.

Properties

IUPAC Name

S-[2-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O2S2/c1-8(17)19-7-12(18)16-13-15-11(6-20-13)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEDYCTZWNAXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the thiazole ring, followed by the introduction of the iodophenyl group and the acetylsulfanyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodophenyl group can be reduced to form phenyl derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetylsulfanyl group can yield sulfoxides or sulfones, while substitution of the iodine atom can produce various functionalized thiazole derivatives.

Scientific Research Applications

2-(acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and iodophenyl group may interact with enzymes or receptors, modulating their activity. The acetylsulfanyl moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

Thiazole-acetamide derivatives often differ in the substituents on the phenyl ring attached to the thiazole. Key comparisons include:

Compound Name Substituent on Thiazole Key Features Biological Relevance Reference
2-(Acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide 4-Iodophenyl Heavy iodine atom for potential crystallography/halogen bonding Not explicitly reported; inferred from analogs (e.g., kinase modulation)
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14) 3-Chloro-4-fluorophenyl Electron-withdrawing substituents enhance electrophilicity c-Abl kinase activation; improved cellular permeability
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (Compound 15) 4-Chloro-3-methylphenyl Methyl group improves lipophilicity; chloro for steric bulk c-Abl kinase activation; optimized binding affinity
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a) 4-Hydroxy-3-methoxyphenyl Hydroxyl and methoxy groups enhance solubility and hydrogen bonding COX/LOX inhibition; anti-inflammatory activity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl Dichloro substitution increases hydrophobicity and π-π stacking potential Structural mimic of benzylpenicillin; antimicrobial potential

Functional Group Modifications

Variations in the acetamide side chain significantly alter physicochemical and pharmacological properties:

Compound Name Side Chain Modification Impact on Properties Reference
This compound Acetylsulfanyl (-SCOCH₃) Thioester linkage may confer metabolic instability but enhance reactivity
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Morpholinoacetamide Morpholine ring improves solubility and bioavailability
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Triazole-sulfanyl linkage Enhanced π-stacking and hydrogen bonding for kinase inhibition
N-(3-Hydroxypropyl)-2-[[5-(benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide Hydroxypropyl and triazole Dual hydrogen bonding and hydrophobic interactions for antiexudative effects

Biological Activity

2-(acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound notable for its unique structural features, which include a thiazole ring, an iodophenyl group, and an acetylsulfanyl moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the thiazole ring is often associated with enhanced activity against a range of bacterial and fungal strains. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential anticancer activity has also been explored. Thiazole derivatives are known to interact with various molecular targets involved in cancer cell proliferation and survival. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors. The thiazole ring may facilitate binding to biological targets, while the acetylsulfanyl group can undergo metabolic transformations leading to active metabolites that exert biological effects .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiazole derivatives highlighted that compounds with similar structures to this compound showed promising results against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .
  • Anticancer Studies : In a recent investigation, a series of thiazole-based compounds were tested against human cancer cell lines. The results indicated that certain derivatives led to a reduction in cell viability and induced apoptosis at micromolar concentrations .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InteractionModulation of enzymatic activity

Q & A

Q. What are the key synthetic pathways for 2-(acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide, and how can purity be optimized?

The synthesis typically involves:

  • Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., KOH/EtOH) to form the thiazole core .
  • Iodophenyl Substitution : Electrophilic aromatic iodination using iodine monochloride (ICl) or Ullmann coupling for aryl-iodine bond formation .
  • Sulfanyl-Acetamide Linkage : Thioether formation via nucleophilic substitution between a thiolate (from acetylthiol) and a halogenated intermediate (e.g., chloroacetamide derivative) .
    Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: DMF/H2O) to isolate the product with >95% purity. Monitor reactions via TLC and confirm purity with HPLC .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • NMR Spectroscopy :
    • <sup>1</sup>H NMR: Peaks at δ 7.5–8.0 ppm (aromatic protons from iodophenyl), δ 4.2–4.5 ppm (acetamide CH2), and δ 2.3–2.5 ppm (acetylthiol CH3) .
    • <sup>13</sup>C NMR: Signals for the thiazole carbons (∼150–160 ppm) and iodophenyl carbons (∼90–130 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z [M+H]<sup>+</sup> corresponding to C13H10IN2OS2 (calculated: 424.93 g/mol) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the thiazole-acetamide scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during sulfanyl-acetamide linkage formation?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize the thiolate intermediate and enhance nucleophilicity .
  • Temperature Control : Maintain 0–5°C during thiolate generation to prevent oxidation to disulfides .
  • Catalysts : Add catalytic KI or phase-transfer agents (e.g., tetrabutylammonium bromide) to accelerate halogen displacement .

Q. How does the iodine substituent influence the compound’s binding affinity in molecular docking studies?

The iodine atom enhances van der Waals interactions due to its large atomic radius and polarizability. Computational studies (e.g., AutoDock Vina) show:

  • Stronger binding to hydrophobic pockets (e.g., COX-2 active site) compared to chloro or methyl analogs .
  • Halogen bonding with backbone carbonyl groups (e.g., C=O of Arg120 in kinase targets) .
    Validation : Compare docking scores of iodophenyl vs. non-iodinated analogs using PDB structures (e.g., 1M17 for kinases) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assay), and plasma protein binding (equilibrium dialysis) to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
  • Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance in vivo delivery .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Analog Synthesis : Replace the iodine with other halogens (Cl, Br) or electron-withdrawing groups (NO2, CF3) to assess electronic effects .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., tubulin) to identify critical binding motifs .

Q. Methodological Considerations

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in amber vials at −20°C under inert gas (N2) to prevent oxidation of the sulfanyl group .
  • Safety Protocols : Use fume hoods, nitrile gloves, and PPE during synthesis to avoid dermal exposure (LD50 data pending; assume toxicity) .

Q. What analytical techniques are recommended for resolving spectral overlaps in NMR?

  • 2D NMR (HSQC, HMBC) : Resolve overlapping aromatic signals by correlating <sup>1</sup>H and <sup>13</sup>C shifts .
  • Deuterated Solvents : Use DMSO-d6 for better solubility and sharper peaks in acetamide regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.